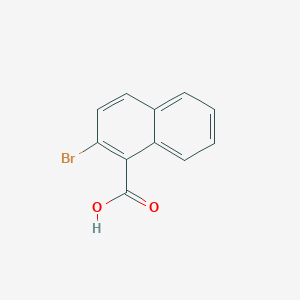

2-Bromonaphthalene-1-carboxylic acid

概要

説明

2-Bromonaphthalene-1-carboxylic acid is an organic compound with the molecular formula C₁₁H₇BrO₂. It is a derivative of naphthalene, where a bromine atom is substituted at the second position and a carboxylic acid group is attached at the first position. This compound is primarily used in research and development due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions: 2-Bromonaphthalene-1-carboxylic acid can be synthesized through various methods. One common method involves the bromination of naphthalene followed by carboxylation. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and carboxylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .

化学反応の分析

Types of Reactions: 2-Bromonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling

Major Products:

Substitution Products: Various substituted naphthalene derivatives.

Oxidation Products: Naphthalene dicarboxylic acids.

Reduction Products: Naphthalene alcohols.

Coupling Products: Biaryl compounds

科学的研究の応用

Pharmaceutical Synthesis

Role as an Intermediate:

2-Bromonaphthalene-1-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its bromine atom facilitates nucleophilic substitutions, allowing for the introduction of different functional groups. This property is particularly valuable in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

Case Study:

A study demonstrated the use of this compound in the synthesis of several NSAIDs, including Ibuprofen and Naproxen, through palladium-catalyzed reactions. The method achieved high yields (over 80%) in a single step, showcasing its efficiency in drug synthesis .

Organic Synthesis

Utility in Complex Molecule Preparation:

In organic chemistry, this compound is utilized for preparing complex molecules. Its reactivity allows chemists to construct intricate molecular architectures necessary for research in material science and chemical engineering.

Synthesis Examples:

The compound can undergo various reactions such as:

- α-Arylation: This reaction allows for the coupling of carboxylic acids with aryl bromides, yielding arylated products that are useful in synthesizing diverse organic compounds .

- Carbonylation Reactions: It can participate in carbonylation processes to produce naphthalene carboxylic acids with high yields, which are essential for further chemical transformations .

Development of Fluorescent Dyes

Modification for Imaging Applications:

this compound can be modified to create fluorescent dyes. These dyes are crucial for biological imaging and diagnostics, providing enhanced visualization capabilities in research applications.

Application in Diagnostics:

Fluorescent derivatives derived from this compound are employed in various diagnostic techniques, enabling researchers to track biological processes at the molecular level.

Polymer Chemistry

Specialty Polymers:

The compound contributes to the development of specialty polymers with unique properties. Its incorporation into polymer matrices can enhance mechanical strength, thermal stability, and chemical resistance.

Industrial Applications:

These specialty polymers find applications across industries such as electronics, automotive, and packaging materials, where performance characteristics are critical.

Environmental Studies

Research on Pollutants:

In environmental chemistry, this compound is used to study the behavior of pollutants and their impact on ecosystems. It aids researchers in understanding degradation pathways and environmental fate.

| Application Area | Specific Use | Yield/Outcome |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for NSAIDs | >80% yield |

| Organic Synthesis | α-Arylation with aryl bromides | High yields (79-97%) |

| Development of Fluorescent Dyes | Biological imaging and diagnostics | Enhanced visualization |

| Polymer Chemistry | Development of specialty polymers | Improved material properties |

| Environmental Studies | Understanding pollutant behavior | Insights into degradation |

作用機序

The mechanism of action of 2-bromonaphthalene-1-carboxylic acid involves its ability to undergo various chemical transformations. The bromine atom and carboxylic acid group provide reactive sites for nucleophilic and electrophilic reactions.

類似化合物との比較

- 2-Chloronaphthalene-1-carboxylic acid

- 2-Iodonaphthalene-1-carboxylic acid

- **1-Brom

生物活性

2-Bromonaphthalene-1-carboxylic acid (C11H9BrO2) is an aromatic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

This compound is characterized by the following properties:

- Molecular Formula : C11H9BrO2

- Molecular Weight : 251.09 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO)

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly its role as a chemical probe in cancer research and its potential anti-inflammatory properties.

1. Cancer Research

Recent studies have highlighted the compound's ability to inhibit the activity of bromodomain and extraterminal (BET) proteins, which are implicated in various cancers. BET inhibitors have shown promise in reducing tumor growth and proliferation.

- Mechanism of Action : The compound interacts with the acetylated lysine residues on histones, thereby modulating gene expression related to cell cycle regulation and apoptosis.

- Case Study : In a study involving human cancer cell lines, this compound exhibited an EC50 value of approximately 5 µM for inhibiting cell proliferation, indicating moderate potency against cancer cells .

2. Anti-inflammatory Properties

In addition to its role in cancer biology, this compound has been investigated for its anti-inflammatory effects.

- Experimental Findings : In vitro assays demonstrated that the compound reduced interleukin-6 (IL-6) production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) with an EC50 of about 3 µM .

- Relevance : This property suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders.

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | EC50 Value (µM) | Reference |

|---|---|---|---|

| Cancer Cell Proliferation | Human Cancer Cell Lines | 5 | |

| Anti-inflammatory | IL-6 Production in PBMCs | 3 |

Research Findings

Research has also explored the synthesis and optimization of derivatives of this compound to enhance its biological activity. For example, modifications to the bromine substituent or the carboxylic acid group have led to compounds with improved potency and selectivity for specific biological targets.

Synthesis Example

A study reported the synthesis of various derivatives through palladium-catalyzed reactions, which yielded compounds with enhanced anti-cancer activity compared to the parent compound .

特性

IUPAC Name |

2-bromonaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVUFWQRRWSXAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594239 | |

| Record name | 2-Bromonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17542-05-1 | |

| Record name | 2-Bromonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。